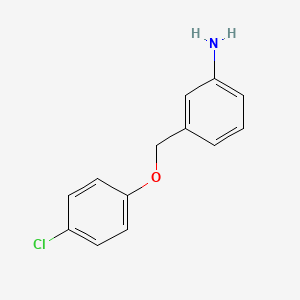

![molecular formula C20H22N4O5S B2434085 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide CAS No. 1024272-83-0](/img/structure/B2434085.png)

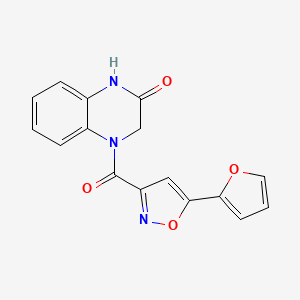

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has gained attention due to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.

科学的研究の応用

Drug Delivery Systems

Zinc-based metal-organic frameworks (MOFs), such as ZINC02952188, have shown promise in the field of drug delivery . The stability of these MOFs can be controlled by functionalization and the proper structure and composition choices . They can be used as a viable delivery system for non-toxic/biocompatible medicines and therapeutic agents in biological and medical applications .

Antibacterial and Anticancer Activities

Zinc-based MOFs have demonstrated antibacterial and anticancer activities . The surface area, pore volumes, functional groups, and synthetic methods for adsorption and desorption of drugs were studied .

Tissue Engineering and Regenerative Medicine

Zinc Oxide Nanoparticles (ZnONPs) are reported to stimulate cell growth, proliferation, transformation, and metabolic functions in numerous cell lines . This makes them suitable for applications in tissue engineering and regenerative medicine .

Synthesis of Quinazolin-4(3H)-ones

The compound “4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)butanamide” can be used in the synthesis of quinazolin-4(3H)-ones . These reactions have good functional group tolerance, are transition metal and external oxidant free, and easy to operate .

Visible Light-Induced Condensation Cyclization

A green, simple, and efficient method is developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .

Synthesis of Various Drugs

The methodologies involving the compound “4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)butanamide” are demonstrated through the synthesis of various drugs which act on the central nervous system .

特性

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c21-30(28,29)15-9-7-14(8-10-15)11-12-22-18(25)6-3-13-24-19(26)16-4-1-2-5-17(16)23-20(24)27/h1-2,4-5,7-10H,3,6,11-13H2,(H,22,25)(H,23,27)(H2,21,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUAZAHGFGZYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2434002.png)

![2-(4-chlorophenoxy)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2434003.png)

![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)

![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2434016.png)

![N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2434017.png)

![4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2434018.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2434019.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2434023.png)